molecular formula C12H11Cl2N B11063203 6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B11063203
M. Wt: 240.12 g/mol
InChI Key: VNVPZRJNKJKRAQ-UHFFFAOYSA-N
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Description

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the class of carbazole derivatives. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This process follows the Fischer indole synthesis method, which is a well-established route for the preparation of carbazole derivatives . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of chlorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar carbazole derivatives and contributes to its specific applications and properties.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C12H11Cl2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h5-6,15H,1-4H2

InChI Key

VNVPZRJNKJKRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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